molecular formula C10H15N3O B13495206 2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol

2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol

Cat. No.: B13495206
M. Wt: 193.25 g/mol
InChI Key: UPBIRXLEQXSHEE-UHFFFAOYSA-N
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Description

2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 4-aminocyclohexanone with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce aminocyclohexyl derivatives .

Scientific Research Applications

2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(4-aminocyclohexyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H15N3O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h5-8H,1-4,11H2,(H,12,13,14)

InChI Key

UPBIRXLEQXSHEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=CC(=O)N2)N

Origin of Product

United States

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